![molecular formula C18H22ClN3O4 B14142694 N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine CAS No. 957023-36-8](/img/structure/B14142694.png)
N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine is a synthetic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring substituted with a chlorine atom and a methyl group, along with a peptide linkage to L-alanine and L-valine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine typically involves the following steps:
Formation of the Indole Derivative: The starting material, 5-chloro-1-methyl-1H-indole, is synthesized through a series of reactions involving chlorination and methylation of indole.
Peptide Coupling: The indole derivative is then coupled with L-alanine and L-valine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under anhydrous conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. Automated peptide synthesizers and continuous flow reactors can be employed to enhance efficiency and yield. The use of protective groups and optimized reaction conditions ensures the selective formation of the desired product.
化学反応の分析
Types of Reactions
N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of indole-2,3-dione derivatives.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride, resulting in the corresponding alcohol.
Substitution: The chlorine atom on the indole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted indole derivatives with various functional groups.
科学的研究の応用
N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study protein interactions and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine involves its interaction with specific molecular targets. The indole ring can interact with various proteins and enzymes, modulating their activity. The peptide linkage to L-alanine and L-valine may facilitate its binding to specific receptors or transporters, influencing cellular pathways and biological processes.
類似化合物との比較
Similar Compounds
N-[(5-chloro-1H-indol-2-yl)carbonyl]-L-alanine: Lacks the methyl group and valine residue.
N-[(5-bromo-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine: Substitutes chlorine with bromine.
N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-leucine: Replaces valine with leucine.
Uniqueness
N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine is unique due to the presence of both chlorine and methyl substituents on the indole ring, along with the specific peptide linkage to L-alanine and L-valine. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
957023-36-8 |
|---|---|
分子式 |
C18H22ClN3O4 |
分子量 |
379.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[(5-chloro-1-methylindole-2-carbonyl)amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H22ClN3O4/c1-9(2)15(18(25)26)21-16(23)10(3)20-17(24)14-8-11-7-12(19)5-6-13(11)22(14)4/h5-10,15H,1-4H3,(H,20,24)(H,21,23)(H,25,26)/t10-,15-/m0/s1 |
InChIキー |
XACFSEWOGUJZMX-BONVTDFDSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C1=CC2=C(N1C)C=CC(=C2)Cl |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C1=CC2=C(N1C)C=CC(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B14142615.png)
![1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14142620.png)
![4-(3-aminopropyl)-6-methoxy-2H-[1]-benzopyran hydrochloride](/img/structure/B14142621.png)
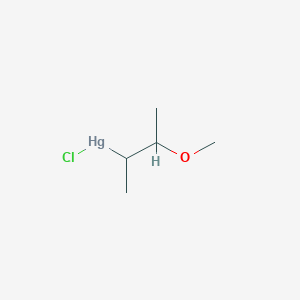
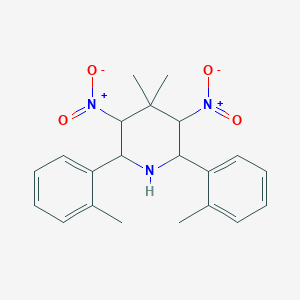
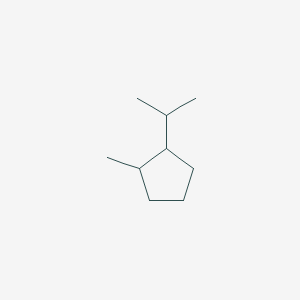
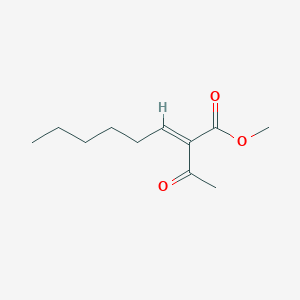
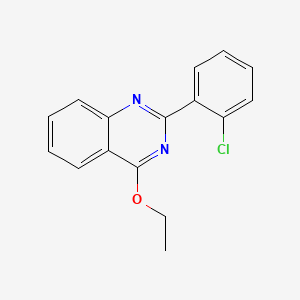
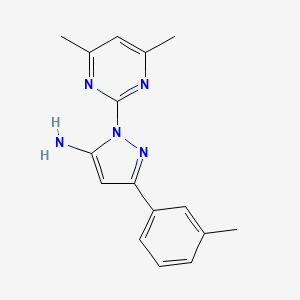
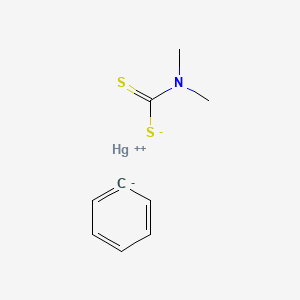
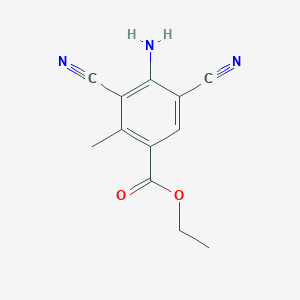
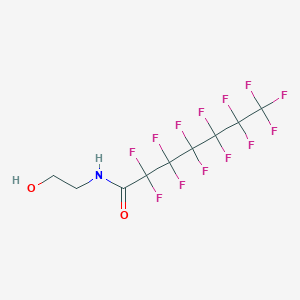
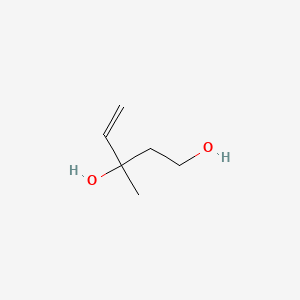
methanone](/img/structure/B14142679.png)
